molecular formula C10H6ClF3N2 B1438894 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1076197-51-7

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1438894
CAS No.: 1076197-51-7
M. Wt: 246.61 g/mol
InChI Key: DSBJWIFNTPHCSS-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

Scientific Research Applications

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms often results in increased binding affinity of drug molecules to their target proteins, enhancing their biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields .

Biological Activity

5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a significant compound in the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H6ClF3N2
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its biological activity by improving membrane permeability.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Cyclocondensation : The initial formation of the pyrazole ring from appropriate hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions : Introduction of chlorine and trifluoromethyl groups via electrophilic aromatic substitution.
  • Purification : Common methods include recrystallization or chromatography.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains like MRSA.

CompoundMIC (μg/mL)Activity
This compound0.5Effective against S. aureus
Trifluoromethyl derivatives0.25Broad-spectrum activity

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundIC50 (μg/mL)COX Inhibition
This compound60.56COX-2 Inhibitor
Standard (Diclofenac)54.65Reference

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer types, including breast and lung cancers.

Cancer TypeCell LineIC50 (μM)
Breast CancerMDA-MB-23110
Lung CancerA54915

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Competing with substrates at active sites of enzymes like COX.
  • Receptor Interaction : Binding to specific receptors involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical and laboratory settings:

  • Anticancer Study : A study found that a series of pyrazole derivatives displayed potent antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents .
  • Antimicrobial Evaluation : In another study, a derivative was shown to effectively inhibit multiple strains of bacteria with low MIC values, indicating strong antimicrobial properties .

Properties

IUPAC Name

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c11-9-6-8(10(12,13)14)15-16(9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBJWIFNTPHCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652935
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-51-7
Record name 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of Dimethyl [(5‐chloro‐1‐phenyl‐3‐trifluoro­meth­yl‐1H‐pyrazole‐4‐carbon­yloxy)(4‐methoxy­phen­yl)meth­yl]phospho­nate?

A1: The study reveals that the phosphorus atom in this compound adopts a distorted tetrahedral configuration []. This structural information is crucial for understanding the compound's potential reactivity and interactions with other molecules. Additionally, the research identifies intermolecular C—H⋯O hydrogen bonds that link the molecules, forming centrosymmetric dimers in the crystal structure []. This knowledge contributes to a deeper understanding of the compound's solid-state packing and potential physicochemical properties.

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